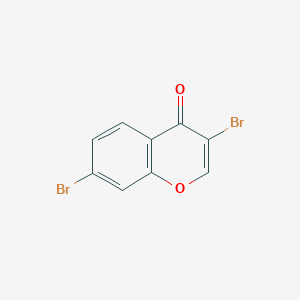

3,7-Dibromochromone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

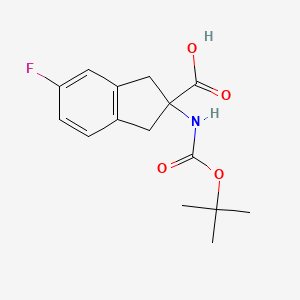

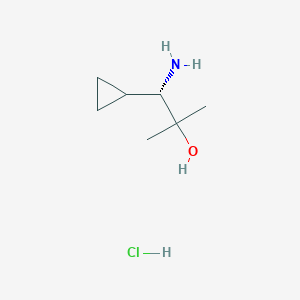

3,7-Dibromochromone is a synthetic organic compound that belongs to the class of flavonoids . It is a yellow crystalline solid with a molecular weight of 303.93 g/mol .

Molecular Structure Analysis

The molecular structure of 3,7-Dibromochromone is represented by the empirical formula C9H4Br2O2 . The InChI key is VRJRKKZNBPQORR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,7-Dibromochromone is a yellow crystalline solid. It has a melting point of 140-146 °C . The compound has a solubility of 0.02 g/mL in water, but is soluble in organic solvents such as ethanol, chloroform, and DMSO.Applications De Recherche Scientifique

Interaction with Human Serum Albumin

Research by Ma et al. (2012) explored the interaction mechanism of 3,7-dihydroxyflavone (a compound related to 3,7-Dibromochromone) with human serum albumin. The study utilized fluorescence quenching, enhancement, and UV-vis absorption spectrometry to understand this interaction, highlighting the compound's potential in studying protein interactions.

Dietary Chromone Derivatives and Biological Activity

Lewandowski et al. (2020) conducted research on a series of dietary chromone derivatives, including 3,7-dihydroxyflavone, examining their molecular structure and biological activity. This study, detailed in PLoS ONE, emphasized the pro-health properties of these compounds, suggesting their importance in food science and nutrition.

Molecular Structure Analysis

Ishikawa's 2014 study in Acta Crystallographica Section E focused on the molecular structure of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, a compound closely related to 3,7-Dibromochromone. The research provided insight into the coplanarity and crystal structure, essential for understanding the physical and chemical properties of chromones.

Vibrational Assignments and Molecular Geometry

Mariappan and Sundaraganesan (2014) in the Journal of Molecular Structure explored the vibrational assignments and molecular geometry of 7-amino-2-methylchromone, another related compound. Their study combined experimental measurements and computational methods, contributing to a deeper understanding of chromones in medicinal chemistry.

Synthesis and Characterization of Chromones

A study by EnaG.Narváez et al. (2021) in the Journal of Fluorine Chemistry involved synthesizing novel chromones and studying them through various spectroscopic methods. This research offers insights into the synthesis and characterization of chromones, which is crucial for their application in various scientific fields.

Excited-State Intramolecular Proton Transfer in Water

Klymchenko and Demchenko (2004) in the New Journal of Chemistry demonstrated that 3-hydroxychromones exhibit excited-state intramolecular proton transfer in water, resulting in two-band fluorescence. This finding is significant for developing fluorescent labels and probes operating in water and other protic media.

Solvatochromic Properties and Fluorescent Sensors

Another study by Klymchenko et al. (2012) in The journal of physical chemistry letters explored the solvatochromic properties of 7-aryl-3-hydroxychromones. They found that these probes exhibit a significant increase in fluorescence intensity upon binding to membranes, which could be utilized in developing new fluorescent sensors.

Safety And Hazards

Propriétés

IUPAC Name |

3,7-dibromochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJRKKZNBPQORR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747933 |

Source

|

| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibromochromone | |

CAS RN |

1159978-70-7 |

Source

|

| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-DIBROMOCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)